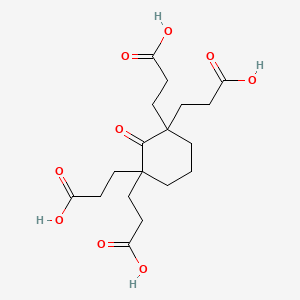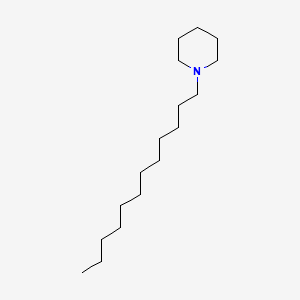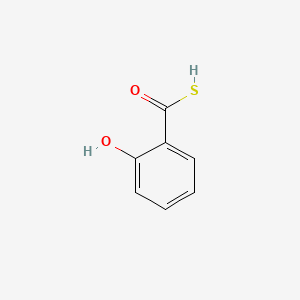
Dibutyldipentyltin
Descripción general
Descripción
Dibutyldipentyltin is a useful research compound. Its molecular formula is C18H40Sn and its molecular weight is 375.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Effects on Metabolism and Obesity
Dibutyltin (DBT) is used in manufacturing polyvinyl chloride (PVC) plastics, construction materials, and medical devices. Research indicates that DBT can act as an obesogen, promoting lipid accumulation in human and mouse multipotent mesenchymal stromal stem cells through a PPARγ-dependent pathway. Perinatal exposure to DBT in mice led to increased fat storage, decreased glucose tolerance, and increased leptin levels, particularly in male mice (Chamorro-Garcia et al., 2018).
Impact on Glucocorticoid Receptor Function
DBT has been found to disrupt glucocorticoid receptor (GR) function, potentially impacting metabolic functions and immune system modulation. It inhibits ligand binding to GR and its transcriptional activity, possibly explaining some of the toxic effects of this organotin (Gumy et al., 2008).
Environmental and Microbial Interactions
The environmental pollutant DBT, characterized by pro-oxidative properties, can be efficiently eliminated by the fungal strain Metarhizium robertsii. Natural estrogens, such as estrone and 17β-estradiol, were found to alleviate oxidative stress during the elimination of DBT by this strain (Siewiera et al., 2017).
Influence on PPARγ/RXRα Activity and Inflammation
DBT and its variants have been observed to be partial agonists of PPARγ and RXRα receptors in mammalian cells, influencing adipogenesis and inflammation. These findings highlight the complex role of organotin compounds in cellular metabolism and immune responses (Milton et al., 2017).
Neuroprotective Effects
In studies focusing on neurotoxicity, chitosan was found to mitigate DBT-induced apoptosis in PC12 cells through the inhibition of the mitochondria-dependent pathway, highlighting potential protective strategies against DBT neurotoxicity (Wang et al., 2016).
Effects on Hormone Biosynthesis
Research on rat immature Leydig cells revealed that DBT can inhibit androgen biosynthesis, implicating a selective interference with the expressions and enzyme activities of CYP11A1 and 3β-HSD1 (Li et al., 2021).
Neurotoxicity in Brain Cell Cultures
DBT exhibited neurotoxic effects in aggregating brain cell cultures, impacting myelin content and cholinergic neurons. It presented a distinct toxicological pattern compared to other organotin compounds (Eskes et al., 1999).
Propiedades
IUPAC Name |
dibutyl(dipentyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11.2C4H9.Sn/c2*1-3-5-4-2;2*1-3-4-2;/h2*1,3-5H2,2H3;2*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJXZYDXOZEKBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[Sn](CCCC)(CCCC)CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90229248 | |
| Record name | Stannane, dibutyldipentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90229248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78693-52-4 | |
| Record name | Stannane, dibutyldipentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078693524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, dibutyldipentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90229248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-Naphthalenamine, 4-[[4-(1-naphthalenylazo)-1-naphthalenyl]azo]-](/img/structure/B1618331.png)




